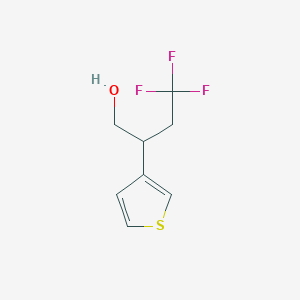
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is an organic compound that features a trifluoromethyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol typically involves the reaction of thiophene derivatives with trifluoromethyl-containing reagents under controlled conditions. One common method involves the use of hydrogen fluoride and propionaldehyde to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a variety of alcohol derivatives.
Applications De Recherche Scientifique
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring can participate in π-π interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-ol is unique due to its specific combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H9F3OS |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C8H9F3OS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7,12H,3-4H2 |
Clé InChI |
CBUCBKSXCJQCIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C(CC(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


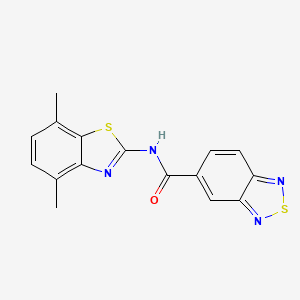

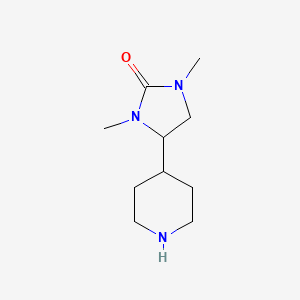
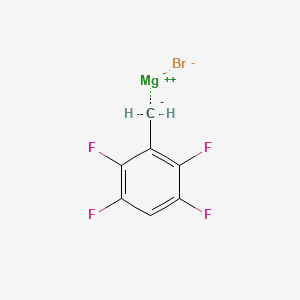
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
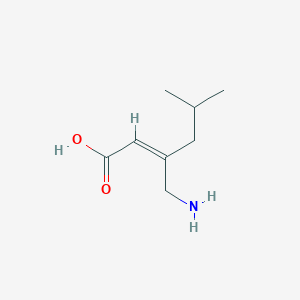
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
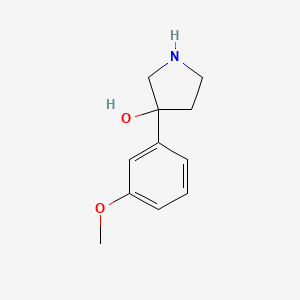
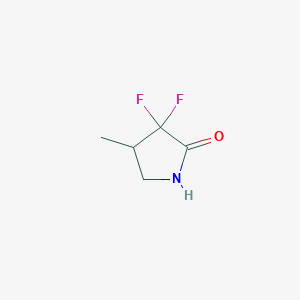
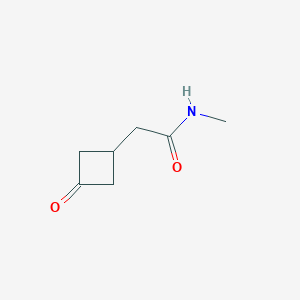
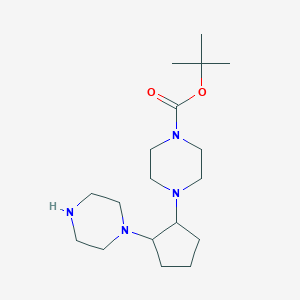
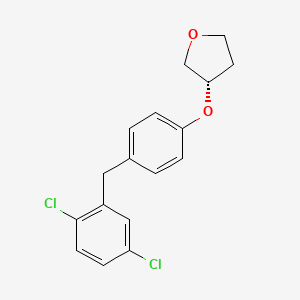
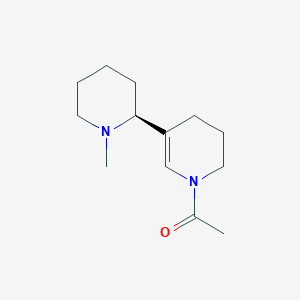
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
